molecular formula C14H9N3O2S B6341570 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid CAS No. 1539821-77-6

4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid

Cat. No. B6341570
CAS RN: 1539821-77-6
M. Wt: 283.31 g/mol
InChI Key: WHQMAOALRPAUHO-UHFFFAOYSA-N
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Description

“4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid” is a chemical compound with the empirical formula C15H10N2O2S . It is a solid substance . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of “this compound” is 282.32 . The SMILES string representation of this compound is O=C(O)C1=C(C2=CC=CC=C2)N=C(C3=NC=CC=C3)S1 .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . The empirical formula of this compound is C15H10N2O2S . The molecular weight is 282.32 .

Scientific Research Applications

4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid has been studied for its potential applications in scientific research. It has been used in a variety of studies, including studies of its effect on protein-protein interactions, its potential as an inhibitor of DNA replication, and its potential as an inhibitor of the activity of several enzymes. This compound has also been studied for its potential to modulate the activity of certain receptors, including the serotonin receptor.

Mechanism of Action

The exact mechanism of action of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid is not yet fully understood. However, it is believed that the compound binds to specific sites on proteins, resulting in the modulation of their activity. It is also believed that this compound can interact with certain receptors, resulting in the modulation of their activity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have an inhibitory effect on certain enzymes, including protein kinases and DNA polymerases. It has also been found to have a modulatory effect on certain receptors, including the serotonin receptor.

Advantages and Limitations for Lab Experiments

4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is available in large quantities. It is also relatively stable, making it suitable for long-term storage. However, this compound is also toxic in high concentrations and can cause adverse effects in laboratory animals.

Future Directions

There are a number of potential future directions for the study of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid. These include further studies of its potential as an inhibitor of DNA replication, its potential to modulate the activity of certain receptors, and its potential as a therapeutic agent. Additionally, further studies of its biochemical and physiological effects could provide insight into its potential therapeutic applications. Finally, further studies of its structure and synthesis could lead to the development of novel compounds with similar properties.

Synthesis Methods

4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid can be synthesized using a variety of methods. The most common method involves the reaction of 4-bromophenyl-2-pyrimidinethiol with 5-chloro-2-thioxo-1,3-thiazole-4-carboxylic acid in the presence of a base. This reaction yields this compound in high yields. Other methods of synthesis have been studied, including the use of pyridine derivatives, the use of cyclization reactions, and the use of the Biginelli reaction.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . The safety precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-phenyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S/c18-14(19)11-10(9-5-2-1-3-6-9)17-13(20-11)12-15-7-4-8-16-12/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQMAOALRPAUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=NC=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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